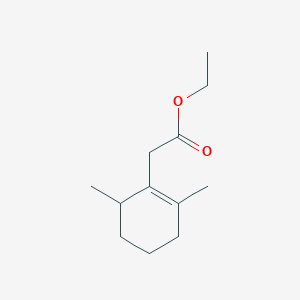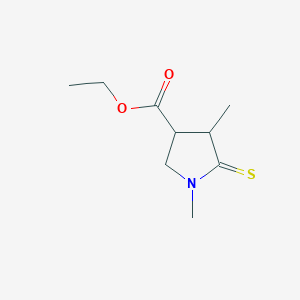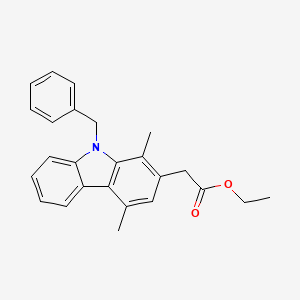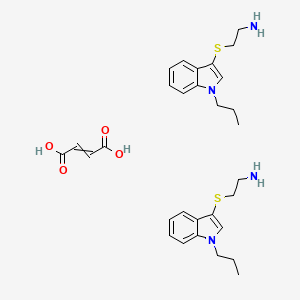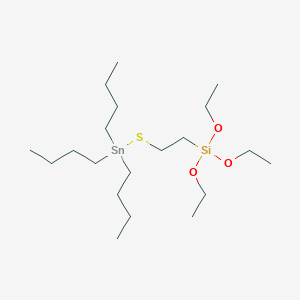![molecular formula C33H22O5 B14595020 4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate CAS No. 61595-19-5](/img/structure/B14595020.png)
4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate is a complex organic compound that features a naphthalene ring, an acryloyl group, and a phenylene dibenzoate structure
Méthodes De Préparation
The synthesis of 4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate typically involves multiple steps, starting with the preparation of the naphthalen-1-yl acryloyl intermediate. This intermediate is then reacted with 1,3-phenylene dibenzoate under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate can be compared with other similar compounds, such as:
4-naphthalen-1-yl-morpholine: This compound also features a naphthalene ring but has different functional groups, leading to distinct chemical and biological properties.
Naphthalen-2-yl-acetyl chloride: Another naphthalene derivative with unique reactivity and applications.
Naturally occurring naphthalenes: These compounds, found in plants and other natural sources, exhibit a wide range of biological activities.
Propriétés
Numéro CAS |
61595-19-5 |
|---|---|
Formule moléculaire |
C33H22O5 |
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
[3-benzoyloxy-4-(3-naphthalen-1-ylprop-2-enoyl)phenyl] benzoate |
InChI |
InChI=1S/C33H22O5/c34-30(21-18-24-16-9-15-23-10-7-8-17-28(23)24)29-20-19-27(37-32(35)25-11-3-1-4-12-25)22-31(29)38-33(36)26-13-5-2-6-14-26/h1-22H |
Clé InChI |
OIMQTLAZBHHPOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)C=CC3=CC=CC4=CC=CC=C43)OC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


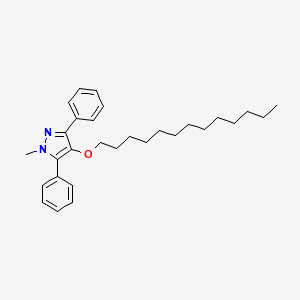
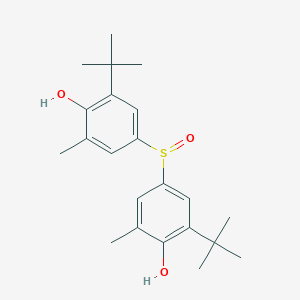
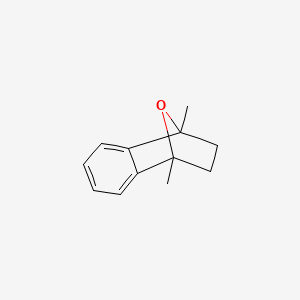
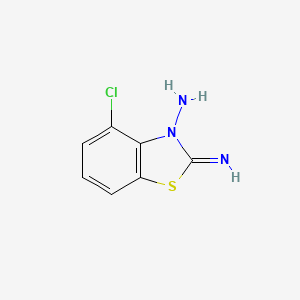

![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)
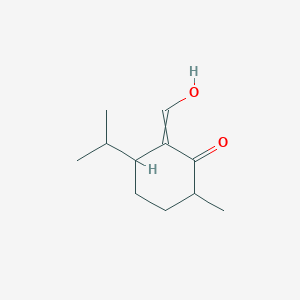
![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)
![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)
